

Application Notes: ^{13}C NMR Characterization of 4-amino-2,3,5-trimethylphenol

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Compound of Interest

Compound Name: 4-amino-2,3,5-trimethylphenol

Cat. No.: B046268

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Introduction

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment. For researchers and professionals in drug development, ^{13}C NMR is indispensable for verifying the structure of synthesized compounds, identifying impurities, and studying molecular interactions.

These notes provide a comprehensive guide to the ^{13}C NMR characterization of **4-amino-2,3,5-trimethylphenol**. This compound, a substituted aminophenol, contains a variety of carbon environments—aromatic, methyl, and those influenced by electron-donating hydroxyl and amino groups—making its ^{13}C NMR spectrum distinct and informative. The following sections detail the predicted chemical shifts, a complete experimental protocol from sample preparation to data acquisition, and a guide to spectral interpretation.

Predicted ^{13}C NMR Data

Due to the specific substitution pattern of **4-amino-2,3,5-trimethylphenol**, each carbon atom in the molecule is chemically non-equivalent, which should result in nine distinct signals in the ^{13}C NMR spectrum. The chemical shifts can be predicted based on the known effects of hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) substituents on the benzene ring. The -OH and -NH₂ groups are strong activating, electron-donating groups that typically shift the ipso,

ortho, and para carbons to higher and lower chemical shifts, respectively, while the methyl groups have a smaller shielding effect.

The table below summarizes the predicted ^{13}C NMR chemical shifts for **4-amino-2,3,5-trimethylphenol**. These predictions are based on established substituent effects and data from analogous compounds.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **4-amino-2,3,5-trimethylphenol**

Carbon Atom #	Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
1	C-OH	145 - 155	The carbon atom attached to the highly electronegative oxygen of the hydroxyl group is significantly deshielded.
2	C-CH ₃	120 - 130	Aromatic carbon with an adjacent methyl group.
3	C-CH ₃	125 - 135	Aromatic carbon situated between two methyl groups.
4	C-NH ₂	135 - 145	The carbon atom attached to the nitrogen of the amino group.
5	C-CH ₃	115 - 125	Aromatic carbon with an adjacent methyl group and ortho to the amino group.
6	C-H	110 - 120	Aromatic carbon with a hydrogen, influenced by the ortho hydroxyl and para amino groups.
7	2-CH ₃	10 - 20	Methyl carbon attached to the aromatic ring.
8	3-CH ₃	15 - 25	Methyl carbon attached to the aromatic ring.

9	5-CH ₃	10 - 20	Methyl carbon attached to the aromatic ring.
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Note: Actual experimental values may vary depending on the solvent, concentration, and temperature.

Experimental Protocols

A successful ¹³C NMR experiment relies on meticulous sample preparation and proper instrument parameter selection. Given that the ¹³C isotope has a low natural abundance (~1.1%), higher sample concentrations are generally required compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[1][2][3]

Protocol 1: Sample Preparation

- **Sample Quantity:** Weigh approximately 50-100 mg of solid **4-amino-2,3,5-trimethylphenol** for a standard experiment.[4] For dilute samples, a much longer acquisition time will be necessary.[1][2]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is highly soluble. Common choices for phenols include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Acetone-d₆. [5] The solvent choice is critical as its signal can obscure parts of the spectrum.[1]
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[6] Vigorous shaking or vortexing may be required to achieve complete dissolution.[3]
- **Filtration:** To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, dry 5 mm NMR tube.[4] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[2][6]
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added.[4] However, modern spectrometers can also reference the spectrum to the residual solvent signal.[4][7]

- Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Data Acquisition

- Instrument Setup: Insert the NMR tube into the spectrometer.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
- Tuning and Matching: Tune and match the ^{13}C probe to the correct frequency to ensure maximum signal transmission.
- Acquisition Parameters: Set the following key parameters for a standard ^{13}C experiment:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
 - Number of Scans (NS): Start with 1024 scans. This number should be increased for dilute samples to improve the signal-to-noise ratio.
 - Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. Quaternary carbons have longer relaxation times, and a sufficient delay is needed to ensure they are properly observed.
 - Acquisition Time (AQ): Typically set between 1-2 seconds.
 - Spectral Width (SW): A typical range for ^{13}C NMR is 0-220 ppm.[8]
- Data Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).

Protocol 3: Data Processing

- Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

- **Baseline Correction:** Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
- **Referencing:** Calibrate the chemical shift axis. Set the chemical shift of the internal standard (TMS) to 0.0 ppm or reference the known chemical shift of the deuterated solvent (e.g., CDCl₃ triplet at ~77.16 ppm).^[7]
- **Peak Picking:** Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Experimental Workflow

The logical flow from sample preparation to the final analyzed spectrum can be visualized to provide a clear overview of the entire process.

Caption: A flowchart illustrating the key stages of ¹³C NMR analysis.

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